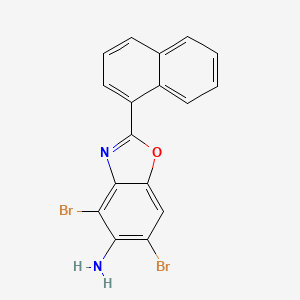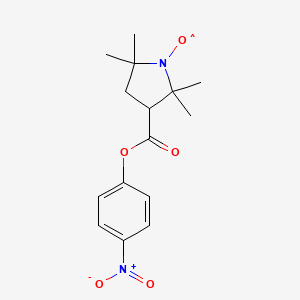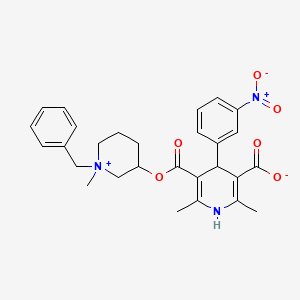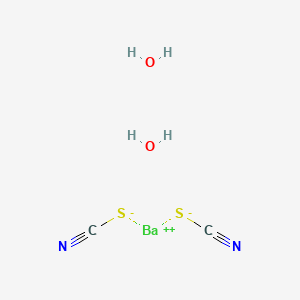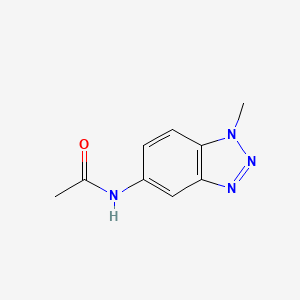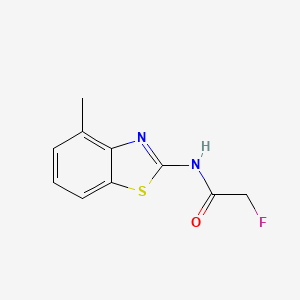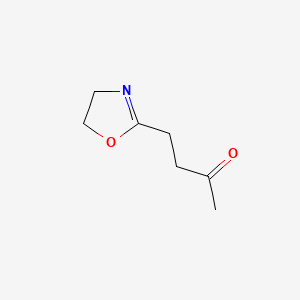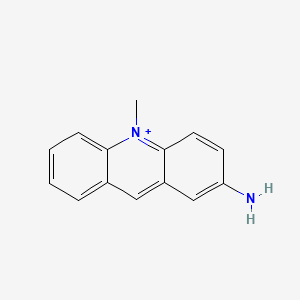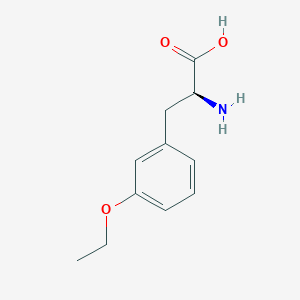![molecular formula C22H21NO8 B13814731 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid CAS No. 50332-06-4](/img/structure/B13814731.png)
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is a complex organic compound that features a unique structure combining a trimethoxybenzoyl group, a dioxoloindole core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps:
Formation of the Trimethoxybenzoyl Intermediate: This step involves the synthesis of 3,4,5-trimethoxybenzoic acid, which can be achieved through the methylation of gallic acid.
Construction of the Dioxoloindole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone.
Coupling Reactions: The trimethoxybenzoyl group is then coupled with the dioxoloindole core using a Friedel-Crafts acylation reaction.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to inhibit tubulin polymerization.
Biological Research: The compound’s interactions with various biological targets, such as heat shock protein 90 and thioredoxin reductase, make it a valuable tool in studying cellular processes.
Pharmaceutical Development: Its unique structure and bioactivity profile make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . It also interacts with other molecular targets such as heat shock protein 90 and thioredoxin reductase, contributing to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used in the treatment of genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent with a similar mechanism of action.
Uniqueness
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid is unique due to its combination of a trimethoxybenzoyl group and a dioxoloindole core, which provides a distinct bioactivity profile and potential for therapeutic applications .
Properties
CAS No. |
50332-06-4 |
|---|---|
Molecular Formula |
C22H21NO8 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C22H21NO8/c1-11-13(8-20(24)25)14-7-16-17(31-10-30-16)9-15(14)23(11)22(26)12-5-18(27-2)21(29-4)19(6-12)28-3/h5-7,9H,8,10H2,1-4H3,(H,24,25) |
InChI Key |
WLTPXYFSXYGATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


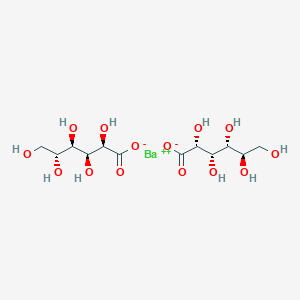

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
